![molecular formula C7H6F4N2 B1305493 2-Fluoro-4-(trifluoromethyl)phenylhydrazine CAS No. 912761-86-5](/img/structure/B1305493.png)
2-Fluoro-4-(trifluoromethyl)phenylhydrazine
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Overview
Description
Scientific Research Applications
1. Reduction and Functionalization of Graphene Oxide 2-Fluoro-4-(trifluoromethyl)phenylhydrazine can be used as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide. This process is crucial for the development of graphene-based materials with tailored properties for various applications, such as electronics, sensors, and energy storage devices .
Synthesis of Aminopyridines
This compound may also participate in the synthesis of aminopyridines through amination reactions. Aminopyridines are important intermediates in pharmaceuticals and agrochemicals due to their bioactivity .
Organic Synthesis Intermediates
As an important raw material and intermediate, 2-Fluoro-4-(trifluoromethyl)phenylhydrazine is used in organic synthesis processes to create various chemical entities that could be further developed into pharmaceuticals, agrochemicals, and dyestuffs .
Safety and Hazards
Mechanism of Action
Target of Action
Phenylhydrazine derivatives have been known to interact with various biological targets, influencing different biochemical pathways .
Mode of Action
2-Fluoro-4-(trifluoromethyl)phenylhydrazine is a phenylhydrazine-based reductant . It contains fluorine atoms and participates in one-step reduction and functionalization of graphene oxide . It may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .
Biochemical Pathways
It’s known that phenylhydrazine derivatives can influence various biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-(trifluoromethyl)phenylhydrazine . For instance, it’s important to avoid dust formation and contact with skin and eyes when handling this compound . Personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2/c8-5-3-4(7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRTHHRMRUDKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379229 |
Source
|
Record name | 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethyl)phenylhydrazine | |
CAS RN |
912761-86-5 |
Source
|
Record name | 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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